1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol
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Overview
Description
1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol typically involves the alkylation of cyclohexane derivatives with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include the use of solvents like tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with varying substituents.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-2-yn-1-yl group can participate in π-π interactions or act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
1-Methyl-4-(1-methylethenyl)-1,2-cyclohexanediol:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexane structure but with a different functional group arrangement.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups also make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90473-74-8 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-prop-2-ynylcyclohexane-1,2-diol |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h1,8,10-11H,3-7H2 |
InChI Key |
DGDPYPIIFGHYSM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCC1O)O |
Origin of Product |
United States |
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